3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is an organic compound belonging to the class of arylsulfonyl chlorides. It is characterized by the presence of a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(Difluoromethoxy)-2-fluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds due to its reactivity and ability to introduce sulfonyl groups.
Agrochemicals: The compound is utilized in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.
Organic Electronics: It is employed in the materials for organic electronics due to its stability and unique reactivity.
Phenoxypyridylpyrimidine Derivatives: It serves as a reagent for the preparation of phenoxypyridylpyrimidine derivatives, which are modulators of inositol requiring enzyme 1 (IRE1) activity.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups onto target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the fluorine atom on the benzene ring.
2-Fluorobenzenesulfonyl chloride: Lacks the difluoromethoxy group.
Benzene-1-sulfonyl chloride: Lacks both the difluoromethoxy and fluorine groups.
Uniqueness
3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy group and the fluorine atom on the benzene ring. These substituents can influence the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis .
Properties
Molecular Formula |
C7H4ClF3O3S |
---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)5-3-1-2-4(6(5)9)14-7(10)11/h1-3,7H |
InChI Key |
NFAIMCKNYUARPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.